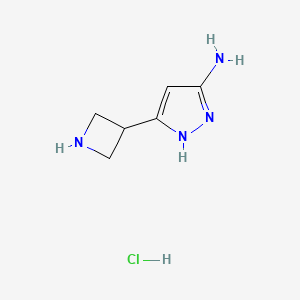

3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride

Description

Molecular Formula: C₆H₁₁ClN₄

Purity: 97%

Availability: 100 mg, 250 mg, 1 g quantities .

This compound features a pyrazole-5-amine core substituted at the 3-position with an azetidine ring (a saturated three-membered nitrogen heterocycle). The hydrochloride salt enhances solubility and stability. Its structural uniqueness lies in the azetidinyl group, which imposes conformational constraints and influences electronic properties, making it valuable in medicinal chemistry for targeting enzymes or receptors .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(azetidin-3-yl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-6-1-5(9-10-6)4-2-8-3-4;/h1,4,8H,2-3H2,(H3,7,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPJJAQAAYDTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting from commercially available precursors

Formation of Azetidine Ring: The azetidine ring can be synthesized via the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.

Introduction of Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and reduce costs. This includes the use of green chemistry principles, such as employing less hazardous reagents and solvents, and optimizing reaction conditions to minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azetidine or pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride involves several key steps that allow for the modification of the azetidine and pyrazole moieties. The compound can be synthesized through various methods, including aza-Michael addition reactions, which are pivotal in constructing C–N bonds in organic compounds. This method has been applied to create NH-heterocycles like azetidines and pyrazoles that serve as crucial pharmacophores in drug discovery .

Anticancer Properties

Recent studies have highlighted the antiproliferative activities of compounds related to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines. In particular, a related compound demonstrated IC50 values of 0.98 µM against A549 lung cancer cells, indicating significant cytotoxicity . The mechanism of action often involves the inhibition of key signaling pathways such as c-Met and VEGFR-2, which are critical in tumor growth and metastasis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 17l | A549 | 0.98 ± 0.08 | c-Met/VEGFR-2 inhibition |

| 17l | MCF-7 | 1.05 ± 0.17 | c-Met/VEGFR-2 inhibition |

| 17l | Hela | 1.28 ± 0.25 | c-Met/VEGFR-2 inhibition |

Neurological Applications

In addition to its anticancer potential, compounds containing the azetidine and pyrazole frameworks have been explored for their neuropharmacological properties. They have been investigated as potential treatments for psychiatric disorders due to their modulatory effects on neurotransmitter systems. For example, certain derivatives have shown efficacy in improving symptoms in models of schizophrenia .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of several azetidine derivatives, one compound exhibited significant activity against A549 cells. The study utilized MTT assays to determine cell viability post-treatment, confirming that the compound induced apoptosis through caspase activation pathways .

Case Study 2: Neurological Impact

Another investigation focused on the application of azetidine-based compounds in treating mood disorders. The study found that specific derivatives improved behavioral outcomes in animal models of depression by enhancing synaptic plasticity and modulating glutamate receptors .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Variations

The 1H-pyrazol-5-amine scaffold is common among analogs, but substituents at the 3-position differ significantly. Below is a comparison:

Physicochemical Properties

- Lipophilicity (logP) :

- Hydrogen Bonding: The azetidine nitrogen can act as a hydrogen bond donor/acceptor, unlike alkyl or aryl groups, improving target binding .

Biological Activity

3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, particularly focusing on its antibacterial and pharmacological effects, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring fused with a pyrazole moiety, which is known for its potential in various therapeutic applications. The structural formula can be represented as:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Its effectiveness against a range of bacterial strains has been evaluated, with promising results indicating potential as a therapeutic agent.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 μg/mL | |

| Streptococcus pneumoniae | 0.03 μg/mL | |

| Escherichia coli | 0.06 μg/mL | |

| Streptococcus pyogenes | 0.03 μg/mL |

These findings suggest that the compound exhibits significant antibacterial activity, outperforming some traditional antibiotics like ampicillin and streptomycin.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase. A study indicated that the pyrazole moiety forms critical interactions with the active site of these enzymes, disrupting bacterial DNA replication processes .

Pharmacological Evaluation

In addition to its antibacterial properties, this compound has shown potential in other pharmacological areas:

- Endothelin-1 Antagonism : Certain derivatives of pyrazole compounds have been evaluated for their ability to act as endothelin-1 antagonists, which are crucial in managing conditions like hypertension and heart failure .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, indicating a broader therapeutic potential .

Case Study 1: Synthesis and Evaluation

A series of derivatives based on the pyrazole framework was synthesized and evaluated for their biological activities. Among these, some compounds demonstrated significant efficacy in inhibiting endothelin-induced responses in vitro, showcasing their potential as cardiovascular therapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related pyrazole compounds revealed that specific modifications could enhance antibacterial potency. For instance, substituting different functional groups on the azetidine ring significantly affected the MIC values against various pathogens .

Q & A

Q. What synthetic methodologies are recommended for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization of azetidine precursors and coupling with pyrazole intermediates. Key steps may include:

- Azetidine ring formation : Use of tert-butyl carbamate-protected azetidin-3-yl intermediates, followed by deprotection under acidic conditions to generate the free amine .

- Pyrazole functionalization : Condensation of hydrazine derivatives with β-ketoesters or propenones to form the 1H-pyrazol-5-amine core, as seen in analogous pyrazole syntheses .

- Salt formation : Final isolation as the hydrochloride salt via treatment with HCl in a polar solvent (e.g., ethanol or water) .

Q. How is purity and structural integrity validated for this compound?

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 97% purity, as reported for similar azetidine-pyrazole derivatives .

- Structural confirmation :

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identify NH2 stretching (~3300 cm⁻¹) and azetidine ring vibrations (~1100 cm⁻¹) .

- X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, particularly for resolving hydrogen bonding in hydrochloride salts .

Advanced Research Questions

Q. How can synthetic yield be optimized for multi-step routes involving azetidine-pyrazole hybrids?

- Catalyst screening : Use palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) to improve efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance intermediate solubility, while methanol/water mixtures facilitate salt precipitation .

- Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) groups for azetidine amines prevent side reactions during pyrazole formation .

Q. How can discrepancies in NMR data for azetidine-containing compounds be resolved?

Q. What strategies are used to evaluate the biological activity of this compound?

Q. How can stability issues in pharmacological studies be addressed?

Q. What computational approaches predict metabolite profiles for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.